N-cyclohexylphenazine-1-carboxamide
Description
N-cyclohexylphenazine-1-carboxamide is a phenazine derivative known for its broad-spectrum biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic compounds that exhibit antifungal, antibacterial, and antitumor properties .
Properties
IUPAC Name |
N-cyclohexylphenazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h4-6,9-13H,1-3,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDTQXFONCSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylphenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods using engineered strains of Pseudomonas chlororaphis. These strains are capable of producing phenazine derivatives in high yields under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylphenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, quinones, and hydroquinones .
Scientific Research Applications
N-cyclohexylphenazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other phenazine derivatives.
Biology: Exhibits antifungal and antibacterial properties, making it useful in studying microbial interactions.
Medicine: Investigated for its potential antitumor activities.
Industry: Employed in the development of biocontrol agents for agricultural applications.
Mechanism of Action
The mechanism of action of N-cyclohexylphenazine-1-carboxamide involves its interaction with cellular components, leading to the disruption of cellular processes. The compound targets various molecular pathways, including those involved in oxidative stress and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: A closely related compound with similar biological activities.
Naphthalen-1-yl phenazine-1-carboxamide: Another derivative with potent antifungal properties.
Uniqueness
N-cyclohexylphenazine-1-carboxamide is unique due to its cyclohexyl group, which enhances its lipophilicity and potentially improves its biological activity compared to other phenazine derivatives .
Biological Activity
N-Cyclohexylphenazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenazine core substituted with a cyclohexyl group and a carboxamide functional group, contributing to its unique biological properties.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Antimicrobial Activity : Research indicates that phenazine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against certain bacterial strains.
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : The compound has been assessed for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- Inhibition of Mycobacterium tuberculosis : The compound displayed notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Mycobacterium tuberculosis |
This data suggests that this compound could serve as a lead compound for developing new antimycobacterial agents.
Antitumor Activity
The antitumor properties of this compound have been investigated through various in vitro studies. For example:
- Cell Line Studies : The compound was tested against several cancer cell lines, including U937 (human myeloid leukemia) and others. Results indicated significant inhibition of cell proliferation.
These findings suggest that this compound may act as a cytotoxic agent against specific cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Reactive Oxygen Species (ROS) Generation : Phenazines are known to generate ROS, which can induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its antitumor effects.
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics.
- Anticancer Efficacy in Animal Models : In vivo studies using animal models showed that treatment with this compound resulted in reduced tumor size and improved survival rates, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
